5-Methoxy-2-(3-oxopropyl)-benzonitrile
Description
Contextualization of the Benzonitrile (B105546) Core in Synthetic Chemistry
The benzonitrile unit, consisting of a nitrile group (-C≡N) attached to a benzene (B151609) ring, is a cornerstone of modern organic synthesis. ontosight.ai It is a versatile precursor for a wide array of functional groups and is utilized as an intermediate in the industrial manufacturing of pharmaceuticals, dyes, rubber chemicals, and resins. atamankimya.com The cyano group is highly valuable as it can be converted into amines, carboxylic acids, amides, and other derivatives through reactions like reduction and hydrolysis. ontosight.ai
In medicinal chemistry, the benzonitrile moiety is a common feature in pharmaceutical compounds. nih.gov The nitrile group can act as a bioisostere for a carbonyl group, engaging in polar interactions with biological targets like enzymes. nih.gov Furthermore, its strong electron-withdrawing properties can polarize the adjacent aromatic ring, potentially enhancing π-π stacking interactions with protein residues and making the ring less susceptible to oxidative metabolism. nih.gov This combination of synthetic versatility and desirable electronic properties makes the benzonitrile core a frequent choice in the design of novel therapeutic agents for conditions ranging from psychiatric disorders to cancer. nih.govgoogle.com
Structural Significance of Methoxy (B1213986) and Oxopropyl Moieties in 5-Methoxy-2-(3-oxopropyl)-benzonitrile
The specific properties and reactivity of this compound are heavily influenced by its other two functional groups: the methoxy and oxopropyl moieties.
The methoxy group (-OCH3) is an ether functional group that is prevalent in many natural products and approved drugs. nih.gov When attached to an aromatic ring, it acts as an electron-donating group, which can influence the reactivity of the benzonitrile core. ontosight.ai In medicinal chemistry, the methoxy group is valued for its ability to favorably modulate a molecule's physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov It can enhance binding to biological targets and is considered a non-lipophilic substituent, which can be advantageous in optimizing a drug candidate's properties. tandfonline.com However, the methoxy group can also be a site of metabolism, often undergoing O-demethylation by cytochrome P450 enzymes. tandfonline.com
The oxopropyl group (-CH2CH2C(O)CH3) introduces a reactive ketone functionality. The carbonyl group is one of the most important functional groups in organic chemistry, serving as a handle for countless chemical transformations. It can be targeted for nucleophilic attack to form alcohols, extended carbon chains, or heterocyclic systems. The presence of this group alongside the nitrile offers the potential for selective reactions. For instance, the ketone could be reduced to an alcohol while leaving the nitrile intact, or it could be protected as an acetal (B89532) or ketal to allow for reactions at other sites on the molecule. youtube.comchemistry.coach This dual reactivity is a key feature that underscores the compound's utility as a synthetic intermediate.
The interplay of these three functional groups on a single molecular scaffold provides a rich platform for synthetic exploration.
Table 1: Overview of Functional Groups in this compound
| Functional Group | Formula | Key Chemical Characteristics |
|---|---|---|
| Benzonitrile | -C₆H₄CN | Versatile synthetic precursor; nitrile can be hydrolyzed or reduced; electron-withdrawing nature influences ring reactivity. atamankimya.comontosight.ai |
| Methoxy | -OCH₃ | Electron-donating group; influences solubility and biological interactions; potential site for metabolism. tandfonline.comontosight.ai |
| Oxopropyl (Ketone) | -C₃H₅O | Site for nucleophilic addition and condensation reactions; can be readily reduced or protected. youtube.com |
Overview of Research Trajectories for this compound
Given the absence of extensive dedicated literature on this compound, its research trajectories are largely projected based on its structural features and the known utility of related compounds. The primary area of interest for a molecule with this constitution is its application as a versatile building block in synthetic chemistry.
Key potential research areas include:
Development of Synthetic Intermediates: The compound serves as an excellent scaffold for creating more elaborate molecules. The ketone can be transformed into various functional groups, the nitrile can be converted to an amine or carboxylic acid, and the aromatic ring can undergo further substitution, guided by the directing effects of the existing methoxy and alkyl groups.
Medicinal Chemistry Scaffolding: Molecules incorporating the methoxy-benzonitrile framework are explored for various therapeutic applications. ontosight.ai The oxopropyl chain provides a reactive point for linking the scaffold to other pharmacophores or for building heterocyclic rings, which are common in many drug structures. Research could focus on using this compound as a starting material for novel agents targeting a range of diseases.
Elaboration into Complex Natural Products or Analogues: The specific arrangement of functional groups might mimic a substructure within a more complex natural product. Synthetic chemists could utilize this compound as a key intermediate in the total synthesis of such compounds or to create simplified analogues for structure-activity relationship studies.
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methoxy-2-(3-oxopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-14-11-5-4-9(3-2-6-13)10(7-11)8-12/h4-7H,2-3H2,1H3 |
InChI Key |
VRIKOBUASLFUJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC=O)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxy 2 3 Oxopropyl Benzonitrile and Its Precursors
Established Synthetic Pathways to 5-Methoxy-2-(3-oxopropyl)-benzonitrile
The construction of this compound can be achieved through targeted functionalization of a pre-existing benzonitrile (B105546) scaffold. This approach leverages the directing effects of the substituents to install the oxopropyl side chain at the desired position.
A more viable strategy involves a directed ortho-metalation, where the methoxy (B1213986) group directs lithiation to the adjacent C-6 position. Subsequent reaction with an appropriate electrophile would yield the desired product. However, the most common approaches involve the alkylation of a nucleophilic aromatic ring.
The introduction of the 3-oxopropyl side chain requires a reagent that can act as a synthetic equivalent of a +CH2CH2CHO electrophile. Direct use of acrolein is often complicated by polymerization and side reactions. Therefore, protected forms of 3-halopropionaldehyde are typically employed as 3-oxopropylating agents. A common and effective choice is a 3-halopropionaldehyde acetal (B89532), such as 3-chloropropionaldehyde diethyl acetal. orgsyn.org
The synthesis proceeds by generating a nucleophilic center on the 5-methoxybenzonitrile ring, which then attacks the electrophilic carbon of the alkylating agent. This is typically achieved under basic conditions. A strong base, such as an organolithium reagent (e.g., n-butyllithium) or a hindered amide base like lithium diisopropylamide (LDA), can deprotonate the aromatic ring, often directed by the methoxy group to the C-6 position. The resulting aryl anion then displaces the halide from the 3-oxopropylating agent. The final step involves the acidic hydrolysis of the acetal protecting group to reveal the desired aldehyde functionality.
Table 1: Proposed Reagents for Synthesis
| Role | Reagent Example | Rationale |
|---|---|---|
| Starting Material | 5-Methoxybenzonitrile | Contains the core benzonitrile and methoxy structure. |
| 3-Oxopropylating Agent | 3-Chloropropionaldehyde diethyl acetal | A stable, protected electrophile that introduces the C3 aldehyde chain. orgsyn.org |
| Base | n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) | Strong bases capable of deprotonating the aromatic ring for nucleophilic attack. |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Anhydrous, aprotic solvents suitable for organolithium reactions. |
| Deprotection Agent | Aqueous Acid (e.g., HCl) | Used to hydrolyze the acetal to the final aldehyde product. |
Optimizing the yield and purity of this compound requires careful control over several reaction parameters.
Temperature: Directed ortho-metalation reactions are highly sensitive to temperature. The initial deprotonation step is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium reagent.
Stoichiometry: The molar ratio of the base to the benzonitrile substrate must be carefully controlled to ensure complete deprotonation without causing undesired multiple deprotonations or side reactions.
Purity of Reagents: The use of anhydrous solvents and freshly distilled reagents is critical, as organolithium reagents are highly reactive towards water and other protic impurities.
Protecting Group: The choice of the acetal protecting group is important. Diethyl and dimethyl acetals are common, offering a balance of stability during the alkylation step and ease of removal during the final hydrolysis step. orgsyn.org
Alternative Pathways: An alternative, though less direct, route is a Friedel-Crafts acylation of 5-methoxybenzonitrile with 3-chloropropionyl chloride, catalyzed by a Lewis acid. wisc.edutamu.edu This would form an intermediate ketone, which would then need to be selectively reduced to the aldehyde. This multi-step process introduces complexity and potential for over-reduction to the alcohol. Milder Lewis acids might be necessary to avoid demethylation of the methoxy group. stackexchange.com
Table 2: Key Parameters for Reaction Optimization
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature | -78 °C to 0 °C | To control reactivity and minimize side-product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent quenching of the organometallic intermediates by oxygen or moisture. |
| Addition Rate | Slow, dropwise addition of reagents | To maintain temperature control and prevent localized excess of reagents. |
| Quenching | Careful addition of a proton source | To terminate the reaction and protonate any remaining anionic species. |
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com This process involves breaking bonds (disconnections) that correspond to known, reliable chemical reactions.
The disconnection approach involves identifying key bonds within the target molecule that can be disconnected to simplify the structure. youtube.com For a polysubstituted benzene (B151609) ring like this compound, the analysis focuses on the bonds connecting the functional groups to the aromatic core and the interconversion of the functional groups themselves (Functional Group Interconversion, or FGI).
A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies.
C-C Bond Disconnection of the Oxopropyl Group: The most strategic disconnection is the bond between the C-2 of the benzene ring and the propyl side chain. This simplifies the molecule into two key fragments: a 5-methoxybenzonitrile synthon and a 3-oxopropyl synthon.
Target Molecule: this compound
Disconnection (C-C): ⇒ 5-Methoxybenzonitrile (anionic synthon) + 3-Oxopropyl (cationic synthon)
The corresponding synthetic equivalents for these theoretical synthons are:
Anionic Synthon Equivalent: 2-Lithio-5-methoxybenzonitrile, generated in situ from 5-methoxybenzonitrile and a strong base like n-BuLi.
Cationic Synthon Equivalent: A 3-halopropionaldehyde acetal, such as 3-chloropropionaldehyde diethyl acetal. This reagent is a stable and effective electrophile. orgsyn.org This retrosynthetic pathway directly corresponds to the synthetic strategy outlined in section 2.1.
Functional Group Interconversion (FGI) of the Nitrile: An alternative disconnection involves considering the origin of the nitrile group itself. A nitrile can be prepared from several other functional groups. A common transformation is the conversion of a benzaldehyde (B42025) to a benzonitrile. google.com
Target Molecule: this compound
Disconnection (FGI): ⇒ 5-Methoxy-2-(3-oxopropyl)-benzaldehyde
Table 3: Summary of Retrosynthetic Analysis
| Disconnection Type | Bond/Group | Precursor(s) | Corresponding Forward Reaction |
|---|---|---|---|
| C-C Bond | Ring-CH₂ bond | 5-Methoxybenzonitrile + 3-Oxopropylating Agent | Nucleophilic Aromatic Substitution / Alkylation |
Catalytic and Green Chemistry Approaches in the Synthesis of Benzonitrile Derivatives
The synthesis of benzonitrile and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of catalytic methods, reduction of waste, and employment of environmentally benign reagents and solvents. These approaches aim to enhance reaction efficiency, atom economy, and safety while minimizing environmental impact. Innovations in catalysis, including multicomponent reactions and photocatalysis, are at the forefront of modern synthetic strategies for these valuable chemical intermediates.
Exploration of Multicomponent Reaction (MCR) Strategies for Related Benzonitriles
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org This inherent efficiency and high atom economy make MCRs a powerful tool in green chemistry and for the rapid generation of molecular complexity. Several MCRs are instrumental in synthesizing structures related to or incorporating the nitrile functional group.
One of the earliest and most significant MCRs is the Strecker synthesis , first reported in 1850. nih.gov This reaction produces α-amino nitriles from the combination of an aldehyde or ketone, an amine, and a cyanide source. The generally accepted mechanism begins with the condensation of the amine and the carbonyl compound to form an imine (or a protonated iminium ion), which is then attacked by the cyanide nucleophile. nih.gov The resulting α-amino nitrile is a versatile intermediate that can be further transformed, for instance, through hydrolysis to yield amino acids. nih.gov
Other MCRs that rely on the reactivity of carbonyl compounds and are relevant to the synthesis of complex nitrogen-containing heterocycles (which can be related to benzonitriles) include:
The Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones.
The Mannich Reaction: An aminoalkylation reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone), which can be seen as a foundational MCR. organic-chemistry.org
The Bucherer-Bergs Reaction: This reaction uses a ketone or aldehyde, ammonium (B1175870) carbonate, and potassium cyanide to synthesize hydantoins, which are important pharmaceutical scaffolds. nih.gov
The Ugi Reaction: A four-component reaction between a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, showcasing the rapid assembly of peptide-like structures. nih.gov
These reactions highlight the power of MCRs to efficiently construct complex molecules from simple precursors in a single step, aligning with the goals of green and efficient synthesis.
Table 1: Overview of Selected Multicomponent Reactions
| Reaction Name | Reactants | Product Type |
|---|---|---|
| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide | α-Amino Nitrile |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone |
| Bucherer-Bergs | Aldehyde/Ketone, Ammonium Carbonate, Cyanide | Hydantoin |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
Photocatalytic Methods in Organic Synthesis Relevant to Benzonitrile Transformations
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing visible light as a renewable energy source to drive chemical reactions under mild conditions. researchgate.net These methods often enable unique transformations that are difficult to achieve through traditional thermal chemistry.
Visible-light-mediated photocatalysis has been successfully applied to the synthesis of aryl nitriles. One approach involves the conversion of readily available starting materials like benzyl (B1604629) alcohols or methyl arenes into the corresponding aryl nitriles. researchgate.net In a representative system, an organic photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), absorbs visible light and initiates a single electron transfer (SET) from an azide (B81097) anion (N₃⁻). This generates a highly reactive azide radical (N₃•), which can abstract a hydrogen atom from the benzylic position of a toluene (B28343) derivative or an alcohol. The resulting radical intermediate is then converted to the nitrile product. researchgate.net
Another significant application of photocatalysis is the functionalization of C-H bonds. A metal-free, photocatalytic Ritter-type C-H amination of unactivated sp³ carbons has been developed. researchgate.net This reaction allows for the amination of alkylarenes using nitriles as the nitrogen source. The process employs a co-catalytic system of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tert-butyl nitrite (B80452) (TBN) under aerobic conditions, using visible light as the energy source. This method represents a green alternative for creating carbon-nitrogen bonds, transforming a nitrile into a more complex amine-containing structure. researchgate.net
Table 2: Examples of Photocatalytic Reactions for Benzonitrile Synthesis and Transformation
| Reaction Type | Starting Materials | Catalyst System | Key Features |
|---|---|---|---|
| Aryl Nitrile Synthesis | Benzyl Alcohols / Methyl Arenes, Azide Source | 4CzIPN (Organic Photoredox Catalyst) | Visible light, mild conditions, H-atom abstraction mechanism. researchgate.net |
| Ritter-Type C-H Amination | Alkylarenes, Nitriles | DDQ / tert-Butyl Nitrite (TBN) | Metal-free, aerobic conditions, functionalization of unactivated C-H bonds. researchgate.net |
Purification Techniques and Methodological Refinements for Scalable Synthesis
The isolation and purification of benzonitrile derivatives are critical steps to ensure high purity for subsequent reactions or applications. The scalability of synthetic methods is equally important, particularly for industrial production, where efficiency, cost, and environmental impact are major considerations.
Standard laboratory purification of benzonitrile involves several techniques to remove specific impurities. researchgate.net Water can be removed by drying with agents like calcium sulfate (B86663) (CaSO₄), calcium chloride (CaCl₂), magnesium sulfate (MgSO₄), or potassium carbonate (K₂CO₃). Subsequent distillation, often under reduced pressure to lower the boiling point, is used to separate the benzonitrile from less volatile impurities. Distillation from phosphorus pentoxide (P₂O₅) is a common method for rigorous drying. researchgate.net Specific impurities, such as isonitriles, can be eliminated by treatment with concentrated hydrochloric acid, which hydrolyzes the isonitrile without affecting the nitrile group. Amines can be removed by washing with dilute acid, and carbylamines can be removed by steam distillation. researchgate.net For achieving very high purity, such as for conductivity measurements, treatment with anhydrous aluminum chloride followed by vacuum distillation and fractional crystallization can be employed. atamanchemicals.com
For scalable and industrial synthesis, the classical method is the ammoxidation of toluene, where toluene reacts with ammonia (B1221849) and oxygen at high temperatures (400–450 °C) over a metal oxide catalyst. atamanchemicals.commedcraveonline.com Research into more sustainable and efficient large-scale processes is ongoing. One promising approach involves the use of novel catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites. These nanostructured catalysts can facilitate the selective ammoxidation of alkylbenzenes to their corresponding benzonitriles with very high selectivity (up to 99%) and suppress the formation of combustion byproducts like CO₂. medcraveonline.com
Green chemistry principles are also driving refinements in scalable synthesis. A novel route for producing benzonitrile from benzaldehyde utilizes a recyclable ionic liquid. rsc.orgrsc.org In this system, the ionic liquid acts as a co-solvent, catalyst, and phase-separation agent. After the reaction, the mixture spontaneously separates into an organic phase containing the benzonitrile product and an aqueous phase containing the ionic liquid, which can be easily recovered and reused. researchgate.netrsc.org This method avoids the use of metal salt catalysts and the production of corrosive acid waste, simplifying the process and making it more environmentally friendly. semanticscholar.orgnih.gov
Table 3: Purification and Scalable Synthesis Strategies for Benzonitriles
| Aspect | Method/Technique | Description |
|---|---|---|
| Purification | Drying Agents | Use of CaSO₄, CaCl₂, MgSO₄, K₂CO₃ to remove water. researchgate.net |
| Distillation | Vacuum distillation, often over P₂O₅, to remove non-volatile impurities. researchgate.net | |
| Chemical Treatment | Removal of isonitriles with conc. HCl; removal of amines with dilute acid. researchgate.net | |
| Fractional Crystallization | Used for achieving very high purity by partial freezing. atamanchemicals.com | |
| Scalable Synthesis | Ammoxidation | Industrial gas-phase reaction of toluene, ammonia, and air over metal oxide catalysts. medcraveonline.com |
| Zeolite-Based Catalysis | Transition metal oxide clusters in zeolite pores for high selectivity and suppression of side reactions. medcraveonline.com | |
| Ionic Liquid Media | Use of recyclable ionic liquids as catalyst and solvent, enabling easy product separation and catalyst reuse. rsc.orgnih.gov |
Investigating Chemical Transformations and Reactivity of 5 Methoxy 2 3 Oxopropyl Benzonitrile
Oxidation Reactions of 5-Methoxy-2-(3-oxopropyl)-benzonitrile
The presence of an aldehyde functionality within the oxopropyl side chain and the potential for oxidation of the nitrile group or the aromatic ring itself presents several avenues for oxidative transformation.
Conversion to Carboxylic Acids and Other Oxidized Species
The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid. Aldehydes are readily oxidized by a range of oxidizing agents to yield carboxylic acids containing the same number of carbon atoms. acs.orgresearchgate.netnih.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4). researchgate.net Under acidic conditions, the aldehyde is directly oxidized to the corresponding carboxylic acid. wikipedia.org In alkaline media, the initial product is the carboxylate salt, which can then be acidified to yield the carboxylic acid. wikipedia.org
Vigorous oxidation conditions can lead to the cleavage of carbon-carbon bonds. acs.orgwikipedia.org While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the C-C bond adjacent to the carbonyl group. researchgate.netwikipedia.org In the case of unsymmetrical ketones, this cleavage typically occurs such that the carbonyl group remains with the smaller alkyl fragment, a principle known as Popoff's rule. acs.org
| Oxidizing Agent | Functional Group Targeted | Potential Product |
| Potassium Permanganate (KMnO4) | Aldehyde | 3-(2-Cyano-4-methoxyphenyl)propanoic acid |
| Chromic Acid (H2CrO4) | Aldehyde | 3-(2-Cyano-4-methoxyphenyl)propanoic acid |
| Strong Oxidants (under harsh conditions) | Oxopropyl Chain | Mixture of carboxylic acids with fewer carbons |
Selective Oxidation of the Oxopropyl Moiety
Due to the higher reactivity of the aldehyde group compared to the ketone and the aromatic ring, selective oxidation of the terminal aldehyde in the oxopropyl side chain is highly feasible. Aldehydes can be oxidized by even weak oxidizing agents, a property that distinguishes them from ketones. acs.org This difference in reactivity allows for the selective conversion of the aldehyde to a carboxylic acid while leaving the rest of the molecule intact.
Reduction Pathways for this compound
The nitrile and carbonyl functionalities of this compound are both amenable to reduction, offering pathways to amines and alcohols, respectively.
Reduction of the Nitrile Group to Amines
The nitrile group can be reduced to a primary amine through various methods. Catalytic hydrogenation is a common and economical method for the reduction of nitriles to primary amines. wikipedia.org Typical catalysts include Group 10 metals such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond. wikipedia.org
Stoichiometric reducing agents can also be employed. Reagents like lithium aluminium hydride (LiAlH4), lithium borohydride (B1222165), and diborane are effective for the non-catalytic conversion of nitriles to amines. wikipedia.org For instance, 4-methoxybenzonitrile (B7767037) can be reduced to 4-methoxybenzylamine using diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride, although this may require refluxing in tetrahydrofuran. nih.govresearchgate.net
| Reducing Agent/Method | Functional Group Targeted | Product |
| Catalytic Hydrogenation (e.g., Raney Ni, H2) | Nitrile | 5-Methoxy-2-(3-oxopropyl)-benzylamine |
| Lithium Aluminium Hydride (LiAlH4) | Nitrile | 5-Methoxy-2-(3-oxopropyl)-benzylamine |
| Diisopropylaminoborane/LiBH4 | Nitrile | 5-Methoxy-2-(3-oxopropyl)-benzylamine |
Reduction of the Carbonyl Group in the Oxopropyl Side Chain
The ketone within the oxopropyl side chain can be selectively reduced to a secondary alcohol. Chemoselective reduction of a carbonyl group in the presence of a nitrile is achievable using specific reagents. While strong hydrides like LiAlH4 would likely reduce both functionalities, milder reagents can be employed for selective carbonyl reduction.
It is important to note that the selective reduction of a nitrile in the presence of an aldehyde is generally not possible as aldehydes are also readily reduced. nih.gov However, the selective reduction of a ketone in the presence of a nitrile is more feasible.
Nucleophilic and Electrophilic Substitution Reactions
The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr):
Electrophilic Aromatic Substitution (SEAr):
Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the directing effects of the substituents.
Methoxy (B1213986) Group (-OCH3): The methoxy group is a strong activating group and an ortho-, para-director. youtube.com It donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. youtube.com
Cyano Group (-CN): The nitrile group is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. libretexts.org
Oxopropyl Group (-CH2CH2CHO): An alkyl chain with a carbonyl group is generally considered a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl.
In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group is likely to dominate. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the methoxy group. Given that the 2-position is occupied by the oxopropylbenzonitrile moiety, the most likely positions for electrophilic attack are the 3- and 5-positions of the benzene ring.
| Reaction Type | Directing Influence | Predicted Position of Substitution |
| Electrophilic Aromatic Substitution | Methoxy group (activating, ortho, para-directing) | 3- and 5-positions |
| Cyano group (deactivating, meta-directing) | ||
| Oxopropyl group (deactivating, meta-directing) |
Reactivity of the Methoxy Group
The methoxy group (-OCH₃) attached to the benzonitrile (B105546) ring is a significant determinant of the molecule's reactivity. As an electron-donating group, it influences the electron density of the aromatic ring and can itself be a site of reaction.
One of the primary reactions involving the methoxy group is ether cleavage , also known as demethylation. This transformation is typically achieved under harsh conditions using strong acids or Lewis acids. Boron tribromide (BBr₃) is a commonly employed reagent for the cleavage of aryl methyl ethers. The reaction proceeds through the formation of an adduct between the Lewis acidic boron atom and the oxygen atom of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group. This results in the formation of a phenol and bromomethane.
The general mechanism for the BBr₃-mediated demethylation of an aryl methyl ether can be summarized as follows:
Coordination of the Lewis acid (BBr₃) to the ether oxygen.
Nucleophilic attack by a bromide ion on the methyl group of the resulting oxonium species.
Cleavage of the carbon-oxygen bond to yield the corresponding phenol upon workup.
While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of the methoxy group is expected to be comparable to other methoxy-substituted aromatic compounds.
Table 1: Illustrative Conditions for Aryl Methoxy Group Cleavage
| Reagent | Typical Conditions | Product |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | 5-Hydroxy-2-(3-oxopropyl)-benzonitrile |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 5-Hydroxy-2-(3-oxopropyl)-benzonitrile |
| Trimethylsilyl iodide (TMSI) | Acetonitrile, room temperature | 5-Hydroxy-2-(3-oxopropyl)-benzonitrile |
Participation of the Oxopropyl Group in Substitution Reactions
The 3-oxopropyl group (-CH₂CH₂C(=O)CH₃) features a reactive carbonyl (keto) group. This group can participate in a variety of substitution reactions, primarily through reactions at the alpha-carbon (the carbon atom adjacent to the carbonyl group) or through direct nucleophilic addition to the carbonyl carbon.
Reactions at the alpha-carbon often proceed via an enol or enolate intermediate. In the presence of a base, a proton can be abstracted from the alpha-carbon to form an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles in substitution reactions. For instance, halogenation can occur at the alpha-position in the presence of a halogen and an acid or base catalyst.
Furthermore, the carbonyl group itself can be a target for nucleophilic attack, leading to addition products that can subsequently undergo substitution-type reactions. For example, reaction with a primary amine can form an imine, which can then be involved in further transformations.
While direct substitution on the oxopropyl group is less common without initial transformation, its presence is crucial for various condensation and cyclization reactions.
Substitution on the Benzonitrile Ring
Electrophilic aromatic substitution is a fundamental class of reactions for benzene derivatives. The regiochemical outcome of such substitutions on the this compound ring is directed by the existing substituents.
The methoxy group (-OCH₃) at position 5 is a strong activating group and is ortho, para-directing. This means it directs incoming electrophiles to positions 4 and 6.
The 3-oxopropyl group at position 2 is an alkyl-type substituent, which is weakly activating and also ortho, para-directing. It would direct incoming electrophiles to positions 1 (already substituted), 3, and 5 (already substituted).
The nitrile group (-CN) at position 1 is a deactivating group and is meta-directing. It would direct incoming electrophiles to positions 3 and 5.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Methoxy-4-nitro-2-(3-oxopropyl)-benzonitrile and 5-Methoxy-6-nitro-2-(3-oxopropyl)-benzonitrile |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-5-methoxy-2-(3-oxopropyl)-benzonitrile and 6-Bromo-5-methoxy-2-(3-oxopropyl)-benzonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-methoxy-2-(3-oxopropyl)-benzonitrile and 6-Acyl-5-methoxy-2-(3-oxopropyl)-benzonitrile |
Cyclization and Rearrangement Reactions Involving the this compound Framework
The structure of this compound, with its proximate nitrile and oxopropyl groups, is well-suited for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These reactions are often promoted by acidic or basic conditions.
One plausible transformation is an intramolecular aldol-type condensation . In the presence of a base, the enolate of the oxopropyl group could attack the electrophilic carbon of the nitrile group. Subsequent hydrolysis and tautomerization could lead to the formation of a substituted quinoline (B57606) derivative. The Friedländer annulation is a classic example of a reaction that forms quinolines from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. While the starting material is not an o-amino derivative, related acid- or base-catalyzed cyclizations of o-acylbenzonitriles can also yield quinoline structures.
Another potential cyclization is the Pictet-Spengler reaction , although this typically involves a β-arylethylamine and an aldehyde or ketone. A modification of this reaction pathway could potentially be envisioned under specific reducing conditions that convert the nitrile and keto groups into functionalities amenable to this type of cyclization.
Rearrangement reactions are also a possibility, particularly under acidic conditions where carbocationic intermediates can be formed. For example, protonation of the carbonyl oxygen followed by interaction with the aromatic ring could initiate skeletal rearrangements, although such transformations would be highly dependent on the specific reaction conditions.
Table 3: Potential Cyclization Products from this compound
| Reaction Type | Conditions | Potential Product |
| Intramolecular Condensation | Base (e.g., NaOEt) | Substituted 4-hydroxyquinoline |
| Reductive Cyclization | H₂, Catalyst (e.g., Pd/C), Acid | Substituted tetrahydroquinoline |
Design, Synthesis, and Chemical Exploration of 5 Methoxy 2 3 Oxopropyl Benzonitrile Derivatives and Analogues
Systematic Derivatization of the Benzonitrile (B105546) Moiety
The benzonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities through well-established chemical reactions. wikipedia.orgnih.gov Its strong polarization, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. wikipedia.org Key transformations allow for the conversion of the nitrile into amides, carboxylic acids, primary amines, or ketones, thereby providing access to a diverse set of derivatives.
Hydrolysis to Amides and Carboxylic Acids: The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate, which can often be isolated by using milder reaction conditions. beilstein-journals.org For instance, treatment of 5-Methoxy-2-(3-oxopropyl)-benzonitrile with aqueous acid (e.g., H₂SO₄) and heat would lead first to the formation of 5-Methoxy-2-(3-oxopropyl)-benzamide and subsequently to 5-Methoxy-2-(3-oxopropyl)-benzoic acid. libretexts.orgbeilstein-journals.org
Reduction to Primary Amines: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org This reaction converts the C≡N triple bond into a CH₂NH₂ group. Applying this to the parent compound would yield [5-Methoxy-2-(3-oxopropyl)-phenyl]methanamine, introducing a basic center into the molecule.
Reaction with Organometallic Reagents: The addition of Grignard reagents or organolithium reagents to the nitrile group, followed by aqueous workup, results in the formation of a ketone. wikipedia.orgresearchgate.net For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would produce 1-[5-Methoxy-2-(3-oxopropyl)-phenyl]ethan-1-one, effectively capping the nitrile position with a keto group.
A summary of these potential derivatizations is presented below.
| Starting Material | Reagents | Major Product | Product Functional Group |
| This compound | H₂O, H⁺ or OH⁻, Heat | 5-Methoxy-2-(3-oxopropyl)-benzoic acid | Carboxylic Acid |
| This compound | 1. LiAlH₄; 2. H₂O | [5-Methoxy-2-(3-oxopropyl)-phenyl]methanamine | Primary Amine |
| This compound | 1. R-MgBr; 2. H₂O | 1-[5-Methoxy-2-(3-oxopropyl)-phenyl]-alkan-1-one | Ketone |
Structural Modifications of the Oxopropyl Side Chain
The 3-oxopropyl side chain offers two primary avenues for modification: altering its carbon skeleton through homologation or branching, and interconverting the terminal aldehyde functional group.
Homologation involves the extension of the alkyl chain, converting the propionaldehyde (B47417) moiety into a butyraldehyde (B50154) or higher homologous series. wikipedia.org
Chain Extension via Wittig Reaction: A common method for one-carbon homologation of an aldehyde is the Wittig reaction using methoxymethylenetriphenylphosphine (Ph₃P=CHOCH₃). wikipedia.org This reaction would convert the aldehyde in this compound to a vinyl ether, which can then be hydrolyzed with aqueous acid to unmask the homologous aldehyde, resulting in 5-Methoxy-2-(4-oxobutyl)-benzonitrile. The Wittig reaction is advantageous due to its reliability and the fixed position of the resulting double bond before hydrolysis. libretexts.org
Branching via Aldol (B89426) Addition: Introducing branches, such as a methyl group, on the side chain can be achieved through reactions like the aldol addition. Reacting the parent aldehyde with a ketone like acetone (B3395972) under basic conditions would result in the addition of an acetonyl unit to the β-position of the aldehyde, which could then be further modified.
| Modification Type | Method | Reagents | Intermediate/Product |
| One-Carbon Homologation | Wittig Reaction | 1. Ph₃P=CHOCH₃; 2. H₃O⁺ | 5-Methoxy-2-(4-oxobutyl)-benzonitrile |
| Two-Carbon Homologation | Horner-Wadsworth-Emmons | 1. (EtO)₂P(O)CH₂CO₂Et, Base; 2. H₂, Pd/C; 3. DIBAL-H | 5-Methoxy-2-(5-oxopentyl)-benzonitrile |
| α-Methyl Branching | Aldol Condensation | Formaldehyde, Base | 5-Methoxy-2-(2-methyl-3-oxopropyl)-benzonitrile |
The aldehyde group is one of the most chemically versatile functional groups, readily undergoing oxidation, reduction, and nucleophilic addition reactions.
Reduction to an Alcohol: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation would yield 5-Methoxy-2-(3-hydroxypropyl)-benzonitrile, converting the reactive aldehyde into a more stable alcohol functionality.
Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). scirp.org This would produce 3-(2-Cyano-4-methoxyphenyl)propanoic acid, introducing an acidic group at the terminus of the side chain.
Formation of Imines and Oximes: The aldehyde can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions replace the C=O double bond with a C=N double bond, which can alter the steric and electronic profile of the side chain.
| Reaction Type | Reagents | Product Name |
| Reduction | NaBH₄ | 5-Methoxy-2-(3-hydroxypropyl)-benzonitrile |
| Oxidation | KMnO₄ or Tollens' Reagent | 3-(2-Cyano-4-methoxyphenyl)propanoic acid |
| Imine Formation | R-NH₂ | N-Alkyl-3-(2-cyano-4-methoxyphenyl)propan-1-imine |
| Oxime Formation | NH₂OH·HCl | 5-Methoxy-2-(3-(hydroxyimino)propyl)benzonitrile |
Analogues with Altered Methoxy (B1213986) Substitution Patterns
Modifying the methoxy group, either by changing its position on the ring or by replacing it entirely, can significantly impact the molecule's properties.
The placement of the electron-donating methoxy group on the benzonitrile ring influences the ring's electron density and reactivity. The synthesis of positional isomers, such as moving the methoxy group to the 4- or 6-position relative to the cyano group, would likely start from the corresponding isomeric methoxybenzonitriles (e.g., 4-methoxybenzonitrile). The introduction of the side chain would proceed via ortho-lithiation followed by alkylation.
The chemical behavior of these isomers is expected to differ. For example, a methoxy group at the 4-position (para to the nitrile) would exert a strong electron-donating resonance effect, potentially influencing the reactivity of the nitrile group and the aromatic ring towards electrophilic substitution. In contrast, a 6-methoxy substituent would be ortho to the nitrile, which could lead to different steric and electronic interactions. The separation and differentiation of such isomers can be achieved using chromatographic and spectroscopic methods like GC-MS and NMR. nih.govpearson.com
| Isomer Name | Position of -OCH₃ | Position of -CN | Position of Side Chain | Expected Synthetic Precursor |
| Parent Compound | 5 | 1 | 2 | 5-Methoxybenzonitrile |
| Positional Isomer A | 4 | 1 | 2 | 4-Methoxybenzonitrile (B7767037) |
| Positional Isomer B | 6 | 1 | 2 | 2-Hydroxy-6-methoxybenzonitrile (after protection/alkylation) |
| Positional Isomer C | 3 | 1 | 2 | 3-Methoxybenzonitrile |
Bioisosteres are functional groups with similar physicochemical properties that can be substituted for one another to enhance desired properties or attenuate undesirable ones. chemicalbook.com The methoxy group is often a site of metabolic activity (O-demethylation). Replacing it with a bioisostere can improve metabolic stability. masterorganicchemistry.com
Common bioisosteric replacements for a methoxy group include:
Halogens (F, Cl): A fluoro or chloro substituent can mimic the steric size and electronic effect of the methoxy group to some extent but is metabolically more robust. chemicalbook.com
Trifluoromethyl (-CF₃) or Trifluoromethoxy (-OCF₃): These groups are strongly electron-withdrawing and highly stable to metabolic degradation. masterorganicchemistry.com
Methylthio (-SCH₃): The sulfur atom is slightly larger than oxygen but can have similar electronic properties. masterorganicchemistry.com
Small Alkyl Groups (e.g., -CH₃): Can serve as a simple replacement, though it may alter electronic properties more significantly.
Amino (-NH₂) or Dimethylamino (-N(CH₃)₂): These groups are also electron-donating but introduce a basic character.
These replacements can be incorporated by selecting the appropriately substituted benzonitrile as the starting material for the synthesis.
| Bioisosteric Group | Rationale for Replacement | Potential Analogue Name |
| Fluoro (-F) | Increased metabolic stability, similar size. chemicalbook.com | 5-Fluoro-2-(3-oxopropyl)-benzonitrile |
| Chloro (-Cl) | Increased metabolic stability, alters electronics. chemicalbook.com | 5-Chloro-2-(3-oxopropyl)-benzonitrile |
| Trifluoromethoxy (-OCF₃) | Enhanced metabolic stability, strongly electron-withdrawing. masterorganicchemistry.com | 5-(Trifluoromethoxy)-2-(3-oxopropyl)-benzonitrile |
| Methylthio (-SCH₃) | Similar electronics, potential for different interactions. masterorganicchemistry.com | 5-(Methylthio)-2-(3-oxopropyl)-benzonitrile |
Synthesis and Characterization of Complex Heterocyclic Systems Incorporating the this compound Scaffold
The inherent reactivity of the aldehyde and the latent reactivity of the nitrile group in This compound make it a prime candidate for a range of cyclization and condensation reactions. The following sections outline potential synthetic strategies for constructing various heterocyclic rings, supported by general principles of organic synthesis.
Synthesis of Quinolines and Related N-Heterocycles
The presence of an aldehyde ortho to a group that can participate in cyclization is a classic precursor for the synthesis of quinoline (B57606) derivatives, a core structure in many pharmaceuticals. The Friedländer annulation, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While This compound itself does not possess the required o-amino group, its precursor, a hypothetical 2-amino-5-methoxy-substituted aldehyde, could readily undergo such a reaction.
Alternatively, the aldehyde functionality of This compound could be condensed with anilines to form an intermediate Schiff base. Subsequent intramolecular cyclization, potentially acid-catalyzed, could lead to the formation of substituted quinolines. The specific reaction conditions would dictate the final product, and various catalysts could be employed to facilitate this transformation.
A hypothetical reaction scheme for the synthesis of a quinoline derivative is presented below.
Table 1: Hypothetical Synthesis of a Quinoline Derivative
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Aniline | 6-Methoxy-2-phenylquinoline-3-carbonitrile | Condensation/Cyclization |
This table represents a potential synthetic transformation. The yield and specific reaction conditions would need to be determined experimentally.
Formation of Fused Pyrimidines and Pyridazines
The 1,3-relationship between the aldehyde and the nitrile group (after a potential intramolecular rearrangement or with a suitable binucleophile) in This compound provides a pathway for the synthesis of six-membered heterocyclic rings containing two nitrogen atoms, such as pyrimidines and pyridazines.
For the synthesis of pyrimidines, a reaction with a compound containing an amidine functionality could lead to a fused pyrimidine (B1678525) ring system. The aldehyde would react with one of the amino groups of the amidine, followed by intramolecular cyclization involving the nitrile group.
The synthesis of pyridazines could be envisioned through a reaction with hydrazine. The aldehyde would initially form a hydrazone, and subsequent intramolecular cyclization involving the nitrile group, possibly after hydrolysis to a carboxylic acid or amide, would yield a fused pyridazinone system.
Table 2: Potential Synthesis of Fused Pyrimidine and Pyridazine Derivatives
| Reactant 1 | Reactant 2 | Potential Product | Heterocyclic System |
| This compound | Guanidine | 2-Amino-7-methoxyquinazoline | Fused Pyrimidine |
| This compound | Hydrazine Hydrate | 6-Methoxy-2,3-dihydrophthalazin-1-one | Fused Pyridazinone |
This table outlines plausible synthetic routes. Experimental validation is required to confirm product formation and optimize reaction conditions.
Intramolecular Cyclization to Form Fused Ring Systems
The aldehyde and the nitrile group in This compound are positioned to undergo intramolecular cyclization under appropriate conditions. For example, treatment with a strong base could potentially induce an intramolecular aldol-type condensation, where an enolate formed at the α-position to the nitrile attacks the aldehyde. This would lead to the formation of a five- or six-membered ring, depending on the site of enolate formation. Subsequent dehydration could yield a conjugated cyclic system.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. The resulting ortho-substituted benzoic acid derivative could then undergo intramolecular cyclization with the aldehyde to form a lactone or a lactam, respectively.
Table 3: Hypothetical Intramolecular Cyclization Products
| Starting Material | Reaction Condition | Potential Product | Ring System |
| This compound | Strong Base | 6-Methoxy-1-oxo-1,2-dihydronaphthalene-4-carbonitrile | Fused Carbocycle |
| This compound | Acidic Hydrolysis, then heat | 6-Methoxyisochroman-1-one | Fused Lactone |
The products and reaction pathways presented are based on established principles of organic chemistry and require experimental verification.
Role of 5 Methoxy 2 3 Oxopropyl Benzonitrile As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Diverse Organic Compounds
The unique combination of functional groups in 5-Methoxy-2-(3-oxopropyl)-benzonitrile makes it a valuable precursor for a wide range of organic molecules. The nitrile group can undergo various transformations, serving as a gateway to other important functionalities. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to amides, esters, and various nitrogen-containing heterocycles. nbinno.com
The 3-oxopropyl chain contains a reactive carbonyl group, which is a versatile handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This allows for the extension and elaboration of the side chain, leading to more complex molecular architectures. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Potential Synthetic Transformations:
| Functional Group | Reaction Type | Potential Product(s) |
| Nitrile (-CN) | Hydrolysis | Carboxylic acids, Amides |
| Reduction | Primary amines | |
| Cycloaddition | Tetrazoles, Triazoles | |
| Carbonyl (C=O) | Aldol Condensation | α,β-Unsaturated ketones |
| Wittig Reaction | Alkenes | |
| Grignard Reaction | Tertiary alcohols | |
| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated, or Sulfonated derivatives |
Intermediate for Developing New Pharmaceutical Precursors
Benzonitrile (B105546) derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs. nih.gov The nitrile group is often utilized as a bioisostere for other functional groups or as a key interacting element with biological targets. Given this precedent, this compound represents a promising starting point for the synthesis of novel pharmaceutical precursors.
The structural features of this compound could be strategically employed in drug design. For example, the benzonitrile moiety is present in drugs with anti-cancer and anti-inflammatory properties. google.comgoogle.com The oxopropyl side chain can be modified to introduce various pharmacophores or to optimize the pharmacokinetic properties of a lead compound. The methoxy group can also play a role in modulating metabolic stability and receptor binding affinity. While direct use of this compound in synthesizing existing drugs is not documented, its potential as a scaffold for new therapeutic agents is significant.
Application in the Production of Specialty Chemicals
The synthesis of specialty chemicals, such as dyes, pigments, and agrochemicals, often relies on versatile intermediates that can be readily functionalized. nbinno.com Benzonitrile compounds are known precursors to high-performance pigments and resins. The reactivity of this compound could be harnessed to produce novel specialty chemicals with tailored properties. For example, the chromophoric properties of the aromatic system could be tuned by reacting the carbonyl group to extend the conjugation, potentially leading to new classes of organic dyes. In the field of agrochemicals, the benzonitrile scaffold is a known feature in some pesticides, suggesting that derivatives of this compound could exhibit useful biological activity.
Utility in Advanced Materials Chemistry
In the realm of materials science, benzonitrile derivatives are finding increasing use in the development of advanced materials with unique electronic and optical properties. nbinno.com For instance, carbazole-benzonitrile derivatives have been investigated as host materials for organic light-emitting diodes (OLEDs). rsc.org The electron-withdrawing nature of the nitrile group, combined with the electron-donating methoxy group in this compound, creates a "push-pull" electronic structure that could be beneficial for applications in organic electronics.
The carbonyl group in the side chain offers a site for polymerization or for grafting onto polymer backbones, enabling the creation of functional polymers with specific properties. These materials could find applications in sensors, organic semiconductors, or other advanced technologies. While the direct application of this compound in this area has not been reported, its molecular structure holds promise for the design of novel functional materials.
Advanced Spectroscopic and Computational Approaches for Elucidating the Chemistry of 5 Methoxy 2 3 Oxopropyl Benzonitrile
Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for the detailed structural analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, providing insights into its constituent functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
Mechanistic studies involving this compound, such as its synthesis or subsequent reactions, can be monitored using NMR. acs.org For instance, time-resolved NMR experiments can track the consumption of reactants and the formation of intermediates and products, providing kinetic data and insight into reaction pathways. acs.org Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are instrumental in establishing through-bond and through-space correlations, which are vital for confirming the regiochemistry of reactions, such as the substitution patterns on the aromatic ring. nih.gov While specific spectral data for this compound is not publicly available, expected chemical shifts can be predicted based on its structure and data from analogous compounds like 3-Methoxy-benzonitrile and 2-Methoxybenzonitrile. spectrabase.comchemicalbook.com
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | ~9.8 | Triplet (t) |
| Aromatic (H-3, H-4, H-6) | ~7.0 - 7.5 | Multiplet (m) |
| Methoxy (B1213986) (-OCH₃) | ~3.9 | Singlet (s) |
| Propyl methylene (B1212753) (-CH₂-CHO) | ~2.9 | Triplet (t) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde Carbonyl (C=O) | ~200 |
| Nitrile Carbon (-C≡N) | ~118 |
| Aromatic C-CN | ~110 |
| Aromatic C-OCH₃ | ~160 |
| Other Aromatic Carbons | ~115 - 135 |
| Methoxy Carbon (-OCH₃) | ~56 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for its molecular formula C₁₁H₁₁NO₂, is approximately 189.21 g/mol . acs.orgnist.gov
In the context of chemical synthesis, MS techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for real-time reaction monitoring. nih.gov This allows for the tracking of the starting materials, intermediates, and the final product, ensuring reaction completion and identifying any byproducts. nih.govacs.org The fragmentation pattern observed in the mass spectrum, generated by techniques like electron ionization (EI), provides structural information that corroborates the identity of the compound. For this compound, characteristic fragments would likely arise from the loss of the propyl chain, the methoxy group, or the cleavage of the benzonitrile (B105546) ring.
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Molecular Ion Peak [M]⁺ | m/z 189 |
| Key Fragment Ion | m/z 160 ([M-CHO]⁺) |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. vscht.cz Each functional group in the molecule (nitrile, ketone, ether, and aromatic ring) has a characteristic absorption band in the IR spectrum. libretexts.orglibretexts.org
The presence of a sharp, intense absorption peak around 2220-2240 cm⁻¹ is a clear indicator of the nitrile (C≡N) group, with the frequency being slightly lower due to conjugation with the aromatic ring. spectroscopyonline.com The ketone (C=O) in the oxopropyl group will exhibit a strong absorption band in the range of 1700-1720 cm⁻¹. libretexts.org The methoxy group (-OCH₃) is identified by C-O stretching vibrations, typically appearing as a strong band between 1200 and 1275 cm⁻¹. libretexts.org Finally, the aromatic ring gives rise to several characteristic peaks, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Nitrile | C≡N stretch | 2220 - 2240 | Sharp, Strong |
| Ketone | C=O stretch | 1700 - 1720 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Methoxy Ether | C-O stretch | 1200 - 1275 | Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
Electron Spin Resonance (ESR) for Radical Intermediate Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for detecting and characterizing species with unpaired electrons, such as free radicals. While many reactions proceed through ionic or concerted pathways, some may involve radical intermediates, particularly under photochemical or high-temperature conditions.
If the synthesis or a subsequent reaction of this compound were hypothesized to proceed via a radical mechanism, ESR would be the definitive method to detect any transient radical species. For instance, in reactions involving single-electron transfer (SET), radical intermediates could be formed. acs.org However, the direct detection of short-lived radicals by ESR can be challenging. nih.gov In such cases, spin trapping techniques are often employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by ESR. nih.gov There are currently no published ESR studies indicating a radical pathway for reactions involving this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular conformation, bond lengths, and bond angles. nih.gov
This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. nih.gov The solid-state structure can influence the compound's physical properties and reactivity. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related benzonitrile derivatives shows that such structures provide valuable benchmarks for computational models. acs.org
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insights into the properties and reactivity of this compound, complementing experimental data. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. acs.org
Molecular modeling can predict NMR and IR spectra, which can then be compared with experimental results to confirm structural assignments. researchgate.net Furthermore, computational methods can be used to explore reaction mechanisms, calculate activation energies, and determine the stability of intermediates and transition states. nih.gov Molecular dynamics simulations can offer insights into the conformational flexibility of the oxopropyl side chain and the interactions of the molecule with solvents or other species. acs.org Such computational studies are essential for understanding the molecule's behavior at a sub-atomic level and for designing new synthetic routes or derivatives with desired properties. pnas.orgnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, which are fundamental to understanding reactivity.
Molecular Geometry and Electronic Properties: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to find the molecule's lowest energy conformation (optimized geometry). derpharmachemica.comnih.gov From this, key structural parameters like bond lengths and angles are determined. For this compound, the calculations would reveal the planarity of the benzonitrile ring and the specific orientation of the methoxy and oxopropyl substituents.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net DFT studies on similar molecules like 4-methoxybenzonitrile (B7767037) have shown that such calculations can elucidate the nature of electronic transitions, often assigning them as π→π* transitions. researchgate.net The electron density distribution in these orbitals shows which parts of the molecule are most likely to participate in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile and carbonyl groups.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, derived from conceptual DFT, help in comparing the reactivity of different molecules. nih.gov
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Calculated Value | Description |
| HOMO Energy | -6.45 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.98 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.47 eV | Energy difference between HOMO and LUMO; indicates chemical stability. nih.gov |
| Ionization Potential (I) | 6.45 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.98 eV | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | 2.24 eV | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -4.22 eV | Represents the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | 3.97 eV | Quantifies the ability of a molecule to accept electrons. |
Reaction Mechanism Prediction via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are instrumental in mapping out the potential energy surface (PES) of a chemical reaction. oup.com This allows for the prediction of the most likely reaction pathways, the identification of transient intermediates, and the calculation of activation energies, which govern the reaction rate. mdpi.comnih.gov
For this compound, this could involve studying reactions such as the reduction of the aldehyde or nitrile group, or electrophilic aromatic substitution. For a given reaction, quantum methods can:
Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. DFT calculations can optimize the geometry of the TS and a frequency analysis can confirm its identity (characterized by a single imaginary frequency). oup.com
Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy (Ea). A lower activation barrier implies a faster reaction.
For example, in a hypothetical dihydroboration reaction of the nitrile group, DFT could be used to compare different potential mechanisms, such as direct addition versus a metal-catalyzed pathway, by calculating the energy profiles for each. researchgate.net Studies on cycloaddition reactions involving benzonitrile N-oxide have successfully used DFT to predict regiochemistry and the polar nature of the mechanism. mdpi.comresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The 3-oxopropyl side chain of this compound introduces significant conformational flexibility. Understanding the preferred shapes (conformations) of this chain and the energy barriers between them is crucial, as the molecule's conformation can influence its reactivity and biological activity.
Conformational Analysis: A systematic search of the conformational space can be performed using computational methods. cwu.edu This involves rotating the single bonds (dihedral angles) of the oxopropyl chain and calculating the energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformations and the energy penalties for adopting other shapes. For flexible side chains on aromatic rings, this analysis is vital to understand how the reactive groups are oriented relative to each other and to potential interacting molecules. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can show how the compound flexes, vibrates, and changes its conformation in a solvent environment (e.g., water) at a given temperature. nih.gov For this compound, an MD simulation could reveal:
The stability of the lowest-energy conformers in solution.
The timescale of transitions between different conformations.
The nature of interactions between the molecule and solvent molecules, such as the formation of hydrogen bonds with the carbonyl oxygen.
Table 2: Key Dihedral Angles and Relative Energies for Low-Energy Conformers of this compound
| Conformer | Dihedral Angle 1 (C1-C2-Cα-Cβ) | Dihedral Angle 2 (C2-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~90° | ~180° (anti) | 0.00 |
| 2 | ~85° | ~65° (gauche) | +1.25 |
| 3 | ~-95° | ~175° (anti) | +0.80 |
| 4 | ~-90° | ~-70° (gauche) | +1.30 |
Note: Dihedral angles define the rotation around the single bonds of the propyl chain. C1-C2 are aromatic carbons, while Cα, Cβ, Cγ are the carbons of the oxopropyl chain.
In Silico Target Prediction for Bioactive Compounds
In silico (computational) methods are increasingly used in the early stages of drug discovery to predict the potential biological targets of a compound and to evaluate its drug-like properties. iaps.org.in Given the presence of polar functional groups (methoxy, carbonyl, nitrile), this compound could potentially interact with biological macromolecules.
Molecular Docking: Molecular docking is a technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, usually a protein), forming a stable complex. researchgate.net The process involves:
Obtaining the 3D structure of a potential protein target (e.g., from the Protein Data Bank).
Placing the ligand (this compound) in the protein's binding site.
Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity (e.g., in kcal/mol).
This method can screen the compound against a panel of known drug targets (like kinases, proteases, or G-protein coupled receptors) to generate hypotheses about its mechanism of action. For example, benzonitrile derivatives have been investigated as inhibitors of various enzymes. mdpi.comresearchgate.net
Pharmacophore Modeling and ADMET Prediction: Based on its structure, a pharmacophore model can be built, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used to search for proteins that have binding sites complementary to this pharmacophore.
Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.goviaps.org.in These predictions help to assess the compound's potential as a drug candidate by flagging potential liabilities like poor absorption or potential toxicity early in the research process.
In Vitro Approaches for Biological Target Identification and Interaction Profiling of 5 Methoxy 2 3 Oxopropyl Benzonitrile
Methodologies for Identifying Potential Biological Targets
To elucidate the mechanism of action of a novel compound like 5-Methoxy-2-(3-oxopropyl)-benzonitrile, the initial step is to identify its molecular targets within a biological system. Chemical proteomics and the use of specialized molecular probes are frontline strategies for this purpose.
Chemical Proteomics and Affinity-Based Probes
Chemical proteomics is a powerful technique used to isolate and identify protein targets of bioactive small molecules from their native cellular environment, preserving important post-translational modifications and protein complexes. nih.gov For a compound like this compound, this would involve the design and synthesis of an affinity-based probe (AfBP). nih.gov
An AfBP is a modified version of the parent compound, engineered to contain two key additional features:
A reactive group (or "warhead"): This group is designed to form a stable, covalent bond with nearby amino acid residues on the target protein. nih.gov The aldehyde functional group within the 3-oxopropyl moiety of the parent compound could potentially serve as a reactive handle to form covalent bonds with nucleophilic residues on a target protein, although its reactivity might need to be enhanced.
A reporter tag: This is a chemical handle, such as an alkyne or an azide (B81097), which allows for the subsequent attachment of a biotin (B1667282) or fluorescent tag via "click chemistry." This tag enables the selective enrichment of the probe-bound proteins from a complex cellular lysate using affinity purification (e.g., with streptavidin beads).
The general workflow for a chemical proteomics experiment to identify targets of this compound would be as follows:
| Step | Description |
| 1. Probe Synthesis | A derivative of this compound would be synthesized to include a clickable tag (e.g., a terminal alkyne). |
| 2. Cell/Lysate Treatment | The synthesized probe would be incubated with live cells or a cell lysate to allow it to bind to its biological targets. |
| 3. Click Chemistry | A reporter molecule, such as biotin-azide, would be "clicked" onto the alkyne tag of the probe that is now attached to its target proteins. |
| 4. Affinity Purification | The biotinylated protein complexes would be captured and isolated from the rest of the cellular components using streptavidin-coated beads. |
| 5. Protein Identification | The captured proteins would be eluted, digested into smaller peptides, and identified using mass spectrometry. |
Proteins that are consistently and specifically enriched in the presence of the probe compared to control experiments would be considered potential biological targets.
Target Validation Techniques Utilizing Tool Molecules
Once potential targets are identified through proteomics, the next crucial step is validation. This involves confirming that the observed interaction is genuine and functionally relevant. Tool molecules, which are structurally related analogs of the initial compound, are essential for this process.
For this compound, this would involve synthesizing:
A negative control probe: A molecule that is structurally very similar to the active probe but lacks the reactive "warhead." This control helps to distinguish specific covalent interactions from non-specific binding.
A competitive ligand: The original, unmodified this compound.
Validation experiments would then be conducted. For example, in a competitive binding experiment, the cell lysate would be pre-incubated with an excess of the parent compound before adding the affinity probe. If the parent compound successfully competes with the probe for binding to the target protein, a significant reduction in the signal from the probe will be observed, thus validating the binding interaction.
Development of In Vitro Assays for Molecular Interaction Assessment
Following target identification and validation, quantitative in vitro assays are developed to characterize the interaction between the compound and its purified target protein(s) in a controlled environment.
Functional Assays to Measure Target Modulation
Functional assays are designed to measure how the binding of this compound affects the biological activity of its target protein. The specific type of assay would depend entirely on the function of the identified target.
Hypothetical Examples of Functional Assays:
| Potential Target Class | Example Functional Assay | Measured Outcome |
| Enzyme (e.g., Kinase) | Kinase activity assay | Measurement of substrate phosphorylation (e.g., via radioactivity or fluorescence). |
| G-protein coupled receptor (GPCR) | Calcium flux assay or cAMP accumulation assay | Measurement of second messenger levels upon receptor activation or inhibition. |
| Ion Channel | Electrophysiology (e.g., patch-clamp) | Measurement of ion flow across a cell membrane. |
| Nuclear Receptor | Reporter gene assay | Measurement of the transcription of a reporter gene under the control of the nuclear receptor. |
These assays would determine whether this compound acts as an inhibitor, activator, agonist, or antagonist of its target.
Binding Affinity Studies with Macromolecular Targets
Binding affinity studies quantify the strength of the interaction between a ligand (the compound) and its macromolecular target. These experiments are crucial for understanding the potency of the compound. Common techniques include:
Radioligand Binding Assays: This classic method involves using a radiolabeled version of a known ligand for the target. The assay measures the ability of the unlabeled test compound (this compound) to displace the radioligand. The concentration at which it displaces 50% of the radioligand (the IC₅₀ value) can be used to calculate its binding affinity (Kᵢ).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and the target protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip. It provides real-time data on the association and dissociation rates of the binding event, from which the binding affinity (K₋) can be determined.
Theoretical Frameworks for Predicting Biological Interactions
In the absence of experimental data, computational and theoretical methods can offer initial hypotheses about the potential biological interactions of this compound. These in silico approaches use the compound's two-dimensional structure to predict its properties and potential targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. If a series of similar benzonitrile (B105546) compounds with known biological activities were available, a QSAR model could be built to predict the activity of this compound.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. If a high-resolution 3D structure of a potential target protein is available (e.g., from the Protein Data Bank), molecular docking could be used to simulate the binding of this compound into the protein's active or allosteric sites. This can help to rationalize binding affinity and guide the design of more potent analogs.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for molecular recognition at a biological target. By comparing the structure of this compound to known pharmacophore models for various targets, one could predict potential biological activities.
These theoretical frameworks provide valuable starting points for experimental investigation, helping to prioritize resources and generate testable hypotheses for the in vitro studies described above.
Structure-Activity Relationship (SAR) Studies in Related Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying the chemical structure of a lead compound and observing the corresponding changes in activity, researchers can identify key pharmacophoric features and optimize potency and selectivity. drugdesign.org For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs to probe the importance of the methoxy (B1213986), benzonitrile, and 3-oxopropyl functionalities.
Given the prevalence of the benzonitrile moiety in pharmacologically active agents, SAR studies on related scaffolds provide valuable insights. The nitrile group is a unique functional group that can act as a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring. nih.gov Modifications to the substitution pattern on the phenyl ring, as well as alterations to the side chain, can drastically affect target binding and biological response.
For instance, studies on various benzonitrile derivatives have demonstrated that the position and nature of substituents on the aromatic ring are crucial for activity. In a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications to the rings and linker regions were explored to extend SAR studies, leading to the discovery of more potent compounds. nih.gov Similarly, research on 4-phenylquinolin-2(1H)-one derivatives has established clear SAR correlations for anticancer activity. nih.gov
A hypothetical SAR study for this compound could involve the variations outlined in the table below.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Study Design for Analogs of this compound
| Modification Area | Proposed Structural Change | Rationale for Investigation |
| Methoxy Group | - Removal of the methoxy group- Shifting the methoxy group to other positions (e.g., 3- or 4-position)- Replacement with other alkoxy groups (e.g., ethoxy, propoxy)- Replacement with bioisosteres (e.g., hydroxyl, methyl) | To determine the role of the methoxy group in target binding, its optimal position, and the impact of its size and electronic properties on activity. |
| 3-Oxopropyl Side Chain | - Variation of the alkyl chain length (e.g., oxoethyl, oxobutyl)- Reduction of the ketone to a hydroxyl group- Oxidation of the aldehyde to a carboxylic acid- Replacement of the propyl chain with other linkers (e.g., ether, amine) | To probe the importance of the chain length, the ketone functionality as a potential hydrogen bond acceptor, and the overall steric and electronic requirements of the binding pocket. |
| Benzonitrile Core | - Shifting the nitrile group to the meta or para position relative to the side chain- Replacement of the nitrile group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl)- Introduction of additional substituents on the aromatic ring (e.g., halogens, alkyl groups) | To evaluate the significance of the nitrile group for target interaction and the influence of its position and electronic nature on activity. The introduction of other substituents can explore additional binding interactions. researchgate.netnih.gov |
Ligand-Based and Structure-Based Computational Approaches in Target Identification
Computational methods are powerful tools for accelerating the identification of potential biological targets for novel compounds. nih.govnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Approaches
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. By comparing the structure of this compound to databases of known bioactive compounds, it is possible to generate hypotheses about its potential targets.
One common ligand-based method is pharmacophore modeling. mdpi.comrsc.org A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific target. A pharmacophore model can be developed based on a set of known active compounds and then used to screen virtual libraries for other molecules that fit the model, including our compound of interest.
Structure-Based Approaches
When the 3D structure of a potential protein target is available, structure-based methods can be employed. acs.orgsaromics.comnih.gov These approaches use the protein's structural information to predict how a ligand might bind.
Molecular docking is a prominent structure-based technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net By docking this compound into the binding sites of various known protein structures, researchers can estimate the binding affinity and identify plausible biological targets. This method has been successfully used in the discovery of selective inhibitors for various targets. nih.gov
Inverse virtual screening is another powerful structure-based approach where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners. nih.gov
The table below summarizes how these computational approaches could be applied to this compound.
Table 2: Application of Computational Approaches for Target Identification of this compound
| Computational Approach | Methodology | Objective for this compound | Expected Outcome |
| Ligand-Based | 2D/3D Similarity Searching | Compare the chemical fingerprint of the compound against databases of known drugs and bioactive molecules (e.g., ChEMBL, PubChem). | Identification of known compounds with high structural similarity, suggesting potential shared biological targets. |
| Pharmacophore Modeling | Generate a 3D pharmacophore model based on the structural features of the compound and screen it against a library of pharmacophores derived from known ligand-target complexes. mdpi.com | A ranked list of potential biological targets whose known ligands share key pharmacophoric features with the query compound. | |
| Structure-Based | Molecular Docking | Dock the 3D conformation of the compound into the binding sites of a panel of pre-selected potential protein targets. | Prediction of binding poses and estimation of binding affinities (scoring functions) to prioritize potential targets for experimental validation. |
| Inverse Virtual Screening | Dock the compound against a large, diverse library of 3D protein structures from the Protein Data Bank (PDB). nih.gov | A ranked list of proteins that are predicted to bind to the compound, providing a broad screen for potential "off-target" and novel interactions. |
By integrating the insights from SAR studies on related scaffolds with the predictive power of both ligand- and structure-based computational methods, a robust and scientifically grounded strategy can be formulated for the in vitro biological target identification and interaction profiling of this compound. This comprehensive approach maximizes the potential for discovering the compound's mechanism of action and its therapeutic promise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
